molecular formula C12H14N2O4 B13401459 3-(Hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione

3-(Hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione

Cat. No.: B13401459
M. Wt: 250.25 g/mol
InChI Key: CHYMARRIVIIBNV-UHFFFAOYSA-N
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Description

Cyclo(seryltyrosyl) is a cyclic dipeptide composed of the amino acids serine and tyrosine. This compound has garnered attention due to its various biological properties, including anti-inflammatory, antioxidant, and anti-cancer effects. The molecular formula of Cyclo(seryltyrosyl) is C12H14N2O4, and it is also known by its IUPAC name, (3S,6S)-3-(4-hydroxybenzyl)-6-(hydroxymethyl)-2,5-piperazinedione .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclo(seryltyrosyl) can be synthesized through the cyclization of linear dipeptides. The synthesis typically involves the formation of a peptide bond between serine and tyrosine, followed by cyclization under specific conditions. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods: While specific industrial production methods for Cyclo(seryltyrosyl) are not extensively documented, the general approach involves large-scale peptide synthesis techniques. These methods often employ automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Cyclo(seryltyrosyl) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as hydroxyl and amide groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the hydroxyl groups in Cyclo(seryltyrosyl).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can reduce the carbonyl groups in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, with reagents like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of corresponding ketones or aldehydes .

Scientific Research Applications

Cyclo(seryltyrosyl) has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study peptide bond formation and cyclization reactions.

    Biology: The compound’s anti-inflammatory and antioxidant properties make it a subject of interest in biological research.

    Medicine: Cyclo(seryltyrosyl) has shown potential therapeutic effects, including anti-cancer activity, making it a candidate for drug development.

    Industry: Its stability and bioactivity make it useful in the development of pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of Cyclo(seryltyrosyl) involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating signaling pathways related to inflammation and oxidative stress. For instance, it can inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative damage . Additionally, Cyclo(seryltyrosyl) can interact with cellular receptors to modulate immune responses and inhibit cancer cell proliferation .

Comparison with Similar Compounds

Cyclo(seryltyrosyl) can be compared with other cyclic dipeptides, such as Cyclo(serylprolyl) and Cyclo(tyrosylprolyl). These compounds share similar structural features but differ in their amino acid composition, leading to variations in their biological activities . For example:

    Cyclo(serylprolyl): Composed of serine and proline, this compound exhibits different bioactivities compared to Cyclo(seryltyrosyl).

    Cyclo(tyrosylprolyl): Composed of tyrosine and proline, it has unique properties and applications distinct from Cyclo(seryltyrosyl).

Properties

IUPAC Name

3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-6-10-12(18)13-9(11(17)14-10)5-7-1-3-8(16)4-2-7/h1-4,9-10,15-16H,5-6H2,(H,13,18)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYMARRIVIIBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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